Methylthio radical

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

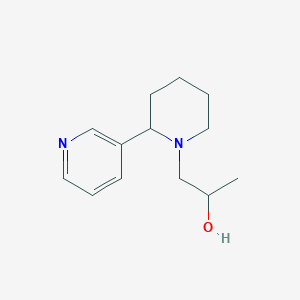

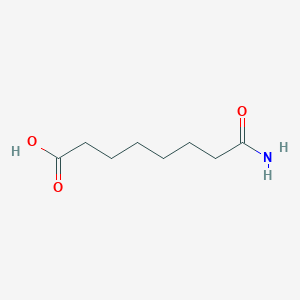

The Methylthio-d3 radical (chemical formula: CD₃S) is an isotopically labeled variant of the methylthio radical (CH₃S). It contains a deuterium atom (³H) in place of one of the hydrogen atoms. This radical is an important sulfur-containing compound in atmospheric chemistry. It is primarily formed through detachment reactions of CH₃SSCH₃, which originates from combustion processes in industry and animal decay in the ocean. Under sunlight radiation, methylthio radicals participate in photochemical reactions and contribute to the atmospheric sulfur cycle and acid precipitation .

Synthesis Analysis

The synthesis of Methylthio-d3 radical can involve various methods, including flash photolysis, photodecomposition of CH₃SCH₃ or CH₃SSCH₃, and electron spin resonance experiments. These techniques allow researchers to study its electronic properties and excited states .

科学的研究の応用

Formation and Analysis

The methylthio (CH3S) radical has been a subject of research in various studies. It has been formed through the photolysis of dimethyl disulfide (CH3SSCH3) in a free-jet expansion. The laser-induced fluorescence excitation spectrum of this radical was obtained, providing insights into its vibronic structure and predissociation threshold, which are crucial for understanding its reactivity and stability in different environments (Chiang & Lee, 1991).

Radical Generation and Quenching

Another study explored the generation of methylthio radicals by photodissociation of dimethyl disulphide and methylmercaptan. This research also investigated vibrational relaxation and electronic quenching of the upper state of these radicals with various gases, expanding our understanding of their behavior in different chemical environments (Black & Jusinski, 1986).

Spectroscopic Studies

Infrared spectroscopy has been employed to study the methylthio radical, particularly the IR-VUV photoionization of this radical. This approach is beneficial for understanding the vibrational spectroscopy of free radicals due to its mass selectivity, offering detailed spectral data crucial for atmospheric and environmental chemistry (Han, Fu, & Lee, 2011).

Atmospheric Chemistry

Methylthio radicals play a significant role in atmospheric chemistry. Their interaction with other atmospheric components, such as ozone, and their reaction rates at different temperatures have been studied. These studies are essential for modeling and predicting atmospheric reactions and understanding the environmental impact of organosulfur compounds (Martínez, Albaladejo, Notario, & Jiménez, 2000).

Reaction Mechanisms and Computational Studies

The reaction mechanisms involving methylthio radicals have also been investigated, often using computational methods. For instance, studies on the reaction of hydrogen atoms with α-(alkylthio) carbonyl compounds, using time-resolved ESR detection and DFT calculations, shed light on the underlying reaction pathways and molecular interactions (Wiśniowski, Bobrowski, Filipiak, Carmichael, & Hug, 2005).

Biochemistry and Enzymatic Processes

In biochemistry, methylthio radicals have been identified as intermediates in radical S-adenosylmethionine (SAM) enzymes like RimO and MiaB. These enzymes catalyze the attachment of methylthio groups to macromolecular substrates, and understanding their mechanisms is crucial for insights into cellular processes and potentially therapeutic applications (Landgraf, Arcinas, Lee, & Booker, 2013).

特性

| { "Design of the Synthesis Pathway": "The synthesis of Methylthio-d3 radical can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Methyl-d3 iodide", "Sodium hydride", "Thiophenol", "Copper(I) iodide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve sodium hydride in diethyl ether and add methyl-d3 iodide to the solution. Stir the mixture for several hours to allow for the formation of methyl-d3 radical.", "Step 2: Add thiophenol to the reaction mixture and stir for several hours to allow for the formation of the thioether intermediate.", "Step 3: Add copper(I) iodide to the reaction mixture and stir for several hours to allow for the formation of the methylthio-d3 radical.", "Step 4: Purify the product by column chromatography using a mixture of methanol and diethyl ether as the eluent." ] } | |

CAS番号 |

73142-81-1 |

分子式 |

CH3S |

分子量 |

47.10 g/mol |

IUPAC名 |

trideuteriomethanethiol |

InChI |

InChI=1S/CH3S/c1-2/h1H3 |

InChIキー |

QSLPNSWXUQHVLP-UHFFFAOYSA-N |

異性体SMILES |

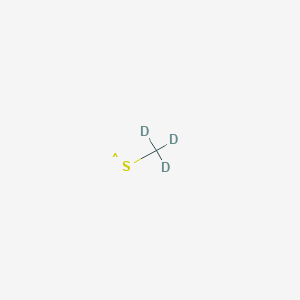

[2H]C([2H])([2H])S |

SMILES |

C[S] |

正規SMILES |

C[S] |

ピクトグラム |

Flammable; Compressed Gas; Acute Toxic; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。